N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide** N-{$$5-(4-chlorophenyl)-1,2-oxazol-3-yl$$ methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamideis a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core substituted with a phenyl group at the 1-position and a 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl moiety at the 3-position. Its structure was elucidated using crystallographic refinement tools likeSHELXL(part of the SHELX suite) and visualized viaORTEP-3 for graphical representation .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c22-16-8-6-14(7-9-16)19-11-17(24-28-19)12-23-21(27)15-10-20(26)25(13-15)18-4-2-1-3-5-18/h1-9,11,15H,10,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCWTKVCLELMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18ClN3O2
- Molecular Weight : 357.82 g/mol
Antimicrobial Activity
Recent studies have shown that derivatives of oxazoles, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar oxazole moieties demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| A | Salmonella typhi | Moderate |
| B | Bacillus subtilis | Strong |
| C | Staphylococcus aureus | Weak |
Analgesic and Anti-inflammatory Effects
The analgesic activity of compounds containing oxazole rings has been assessed using pharmacological tests such as the writhing test and hot plate test. These studies indicate that certain derivatives possess significant analgesic properties, potentially making them candidates for pain management therapies .
Enzyme Inhibition
Enzyme inhibition studies have revealed that oxazole derivatives can act as potent inhibitors of enzymes like acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are therapeutically beneficial .
The mechanisms by which this compound exerts its biological effects are believed to involve:
- Interaction with Biological Targets : Molecular docking studies suggest that the compound may bind effectively to various proteins involved in pain and inflammation pathways.
- Antioxidant Activity : Some oxazole derivatives have shown potential antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
Several case studies highlight the pharmacological potential of compounds structurally related to this compound:
- Study on Pain Relief : A study conducted on a series of oxazole derivatives indicated that specific substitutions enhanced analgesic effects significantly compared to controls .
- Toxicity Assessments : Acute toxicity assessments in animal models demonstrated low toxicity profiles for several oxazole compounds, indicating their safety for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below based on crystallographic data, substituent effects, and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The 4-chlorophenyl-oxazole group in the target compound confers higher lipophilicity (LogP = 2.8) compared to the fluorophenyl analog (LogP = 2.5), enhancing membrane permeability but reducing aqueous solubility. Replacement of the oxazole moiety with a benzyl group (as in the fourth analog) reduces steric bulk but diminishes binding affinity due to weaker π-π stacking interactions .
Metabolic Stability :
- The fluorophenyl analog exhibits longer plasma half-life due to resistance to oxidative metabolism, whereas the chlorophenyl variant may undergo slower hepatic clearance, as inferred from structural analogs .
Crystallographic Insights :
- ORTEP-3 visualizations highlight conformational rigidity in the oxazole-pyrrolidone linkage, which may restrict rotational freedom and improve binding specificity compared to flexible benzyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
